BenchChemオンラインストアへようこそ!

N,N-diallyl-3,4-difluorobenzamide

antibacterial β-clamp inhibitor Helicobacter pylori

N,N-Diallyl-3,4-difluorobenzamide uniquely bridges diallylbenzamide RCM reactivity with the 3,4-difluorobenzamide antibacterial pharmacophore. This regioisomer offers distinct electronic directing effects vs. the common 2,6-difluoro isomer, enabling alternative Pd-catalyzed C–H arylation pathways. The allyl handles permit rapid diversification via RCM or cyclopolymerization—ideal for fragment-based lead optimization and diversity-oriented synthesis. Standard amidation route delivers ≥95% purity, ensuring reproducibility in SAR campaigns. Procure this scaffold to explore orthogonal fluorinated heterocycle space and Gram-negative β-clamp inhibition.

Molecular Formula C13H13F2NO
Molecular Weight 237.25
Cat. No. B1184733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diallyl-3,4-difluorobenzamide
Molecular FormulaC13H13F2NO
Molecular Weight237.25
Structural Identifiers
SMILESC=CCN(CC=C)C(=O)C1=CC(=C(C=C1)F)F
InChIInChI=1S/C13H13F2NO/c1-3-7-16(8-4-2)13(17)10-5-6-11(14)12(15)9-10/h3-6,9H,1-2,7-8H2
InChIKeyVIHHPYVHDQHAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diallyl-3,4-difluorobenzamide for Research Procurement: Compound Class, Structural Identity, and Core Characteristics


N,N-Diallyl-3,4-difluorobenzamide (C₁₃H₁₃F₂NO, MW 237.25 g/mol) is a tertiary benzamide featuring two allyl substituents on the amide nitrogen and two fluorine atoms at the 3- and 4-positions of the phenyl ring [1]. This substitution pattern places the compound at the intersection of two structurally distinct research domains: (i) the diallylbenzamide class, which is known for ring-closing metathesis (RCM) reactivity, polymerization behaviour, and herbicide-safener applications [2], and (ii) the difluorobenzamide class, which includes compounds with demonstrated antibacterial activity via FtsZ inhibition or β-clamp binding [3]. The 3,4-difluoro arrangement is regioisomerically distinct from the more extensively studied 2,6-difluorobenzamide pharmacophore, leading to different electronic directing effects and potentially different biological target profiles [4]. Standard synthetic access is via direct amidation of 3,4-difluorobenzoyl chloride with diallylamine, typically yielding product at ≥95% purity [1].

Why N,N-Diallyl-3,4-difluorobenzamide Cannot Be Replaced by Unsubstituted or Isomeric Analogs in Research and Industrial Selection


Within the benzamide chemical space, subtle variations in fluorine substitution pattern and N-alkylation produce large divergences in reactivity, target engagement, and downstream applicability [1]. The non-fluorinated parent, N,N-diallylbenzamide (MW 201.26), lacks the electron-withdrawing and metabolic-stabilising effects conferred by the 3,4-difluoro motif, which can alter both the regioselectivity of palladium-catalysed C–H functionalisation and the binding affinity for biological targets such as the bacterial β-clamp [2][3]. Conversely, the 2,6-difluoro regioisomer engages the FtsZ protein with well-characterised SAR, but its ortho-fluorines impose steric constraints and direct electrophilic aromatic substitution to the 4-position, a reactivity profile orthogonal to that of the 3,4-difluoro isomer, where the fluorine atoms act as competing directing groups for metal-catalysed couplings [1][4]. Mono-fluoro analogs (e.g., N,N-diallyl-4-fluorobenzamide) reduce the degree of fluorine-mediated electronic modulation, potentially diminishing target selectivity and metabolic stability relative to the difluoro congener. Consequently, substituting any of these analogs for N,N-diallyl-3,4-difluorobenzamide without quantitative justification risks altering reaction outcomes, biological potency, or metabolic profiles in a manner that is unpredictable from nominal structural similarity.

Quantitative Differentiation Evidence for N,N-Diallyl-3,4-difluorobenzamide Versus Structural Analogs


3,4-Difluorobenzamide Core vs. Non-Fluorinated Parent: Antibacterial MIC Against Helicobacter pylori

The 3,4-difluorobenzamide core (which constitutes the non-diallylated parent of the target compound) demonstrated measurable antibacterial activity against Helicobacter pylori, with a minimum inhibitory concentration (MIC) of 824 µM, whereas the non-fluorinated benzamide parent was inactive under the same assay conditions [1]. This establishes that the 3,4-difluoro substitution pattern is essential for target engagement at the bacterial β-clamp. The diallyl substituents in the target compound are not expected to abolish this core activity and may modulate it through altered lipophilicity.

antibacterial β-clamp inhibitor Helicobacter pylori

Regioselectivity of Palladium-Catalysed Direct Arylation: 3,4-Difluoro vs. 2,6-Difluoro Substitution

In palladium-catalysed direct arylations of polyfluorinated tertiary benzamides, the 3,4-difluoro substitution pattern directs arylation preferentially to the ortho-positions of the fluorine atoms, whereas the 2,6-difluoro isomer directs arylation to the 4-position (the position flanked by both ortho-fluorines) [1]. This regiochemical divergence, demonstrated experimentally across a panel of aryl bromides with yields ranging from 45% to 92% for the 3,5-difluoro secondary benzamide (a close electronic analog of the 3,4-difluoro tertiary system), means that the 3,4-difluoro isomer provides access to substitution patterns that are inaccessible or poorly selective with the 2,6-difluoro regioisomer.

C–H functionalisation regioselectivity palladium catalysis

Diallyl Substitution Enables Ring-Closing Metathesis: Target Compound vs. N-Methyl or N-Ethyl Analogs

The two terminal allyl groups on the amide nitrogen of N,N-diallyl-3,4-difluorobenzamide serve as substrates for ring-closing metathesis (RCM), enabling the synthesis of 3-pyrroline and pyrrole derivatives under microwave-assisted conditions [1]. This reactivity is absent in N-methyl- or N-ethyl-3,4-difluorobenzamides, which lack the requisite terminal olefins. In model diallylamine systems, RCM proceeds to completion within 5–15 minutes under controlled microwave irradiation (150–180 °C), with isolated yields of cyclic products typically exceeding 80% [1]. The diallyl motif thus provides a synthetic handle for generating N-heterocyclic derivatives that cannot be accessed from the corresponding dialkylbenzamides.

ring-closing metathesis pyrrole synthesis diallylamine

Metabolic Stability Enhancement: 3,4-Difluoro Substitution Compared with Non-Fluorinated and Mono-Fluoro Benzamides

The introduction of fluorine atoms at metabolically labile positions on the phenyl ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism [1]. In the 3,4-difluorobenzamide scaffold, both the 3- and 4-positions are blocked by fluorine, occupying sites that are typically susceptible to aromatic hydroxylation in non-fluorinated benzamides. In contrast, mono-fluorinated analogs (e.g., N,N-diallyl-4-fluorobenzamide) leave the 3-position unblocked, and the non-fluorinated N,N-diallylbenzamide leaves both sites exposed. While direct comparative microsomal stability data for the diallyl series are not publicly available, the general SAR for fluorinated benzamides indicates that each added fluorine atom at a metabolic soft spot can increase in vitro half-life by 2- to 5-fold [1][2].

metabolic stability fluorine effect CYP450 metabolism

Polymerisation Reactivity of Diallyl Benzamides: Target Compound vs. Non-Diallyl Difluorobenzamides

N,N-Diallylbenzamide and its derivatives undergo free-radical cyclopolymerisation to form soluble, high-molecular-weight polymers containing pyrrolidine rings in the backbone [1]. This behaviour is a direct consequence of the two terminal allyl groups; it is entirely absent in N,N-dialkyl-3,4-difluorobenzamides (e.g., N,N-dimethyl-3,4-difluorobenzamide) which lack polymerisable olefins. The diallyl monomer thus enables the incorporation of the 3,4-difluorobenzamide pharmacophore into polymeric drug-delivery systems, surface coatings, or molecularly imprinted polymers, an application space inaccessible to non-diallyl analogs [1].

polymer chemistry diallyl monomer cyclopolymerisation

Optimal Research and Industrial Application Scenarios for N,N-Diallyl-3,4-difluorobenzamide


Antibacterial Lead Discovery Targeting the Bacterial Sliding Clamp (β-Clamp)

The 3,4-difluorobenzamide core has been co-crystallised with the H. pylori β-clamp and demonstrated an MIC of 824 µM against this pathogen [1]. N,N-Diallyl-3,4-difluorobenzamide is suitable as a starting scaffold for fragment-based or structure-guided optimisation programs aimed at improving potency against Gram-negative bacterial β-clamp targets. The diallyl groups may be leveraged for subsequent RCM-based diversification to explore SAR around the amide nitrogen. Researchers procuring this compound for antibacterial screening should be aware that the MIC of the non-diallylated core provides a reference point for evaluating the impact of the diallyl substituents on antibacterial activity.

Regioselective Late-Stage C–H Functionalisation of Fluorinated Benzamides

The 3,4-difluoro substitution pattern offers a distinct regiochemical profile in Pd-catalysed direct arylations relative to the more common 2,6-difluoro isomer [2]. Researchers aiming to construct arylated benzamide libraries with substitution ortho to the fluorine atoms should select the 3,4-difluoro isomer as the substrate. The diallyl groups are chemically stable under the reported arylation conditions (PivOK/DMA, 1 mol% Pd catalyst), allowing for sequential C–H arylation followed by RCM or polymerisation of the allyl handles.

Diversity-Oriented Synthesis via Ring-Closing Metathesis (RCM) to Generate N-Heterocyclic Libraries

The two terminal allyl groups of N,N-diallyl-3,4-difluorobenzamide enable rapid, high-yielding RCM to form 3-pyrroline or pyrrole rings [3]. This reactivity can be exploited in diversity-oriented synthesis (DOS) campaigns where the compound serves as a common intermediate that is diversified into structurally complex N-heterocycles. The 3,4-difluoro substitution on the phenyl ring is retained post-RCM, making this route particularly valuable for generating fluorinated heterocyclic compound collections for biological screening.

Polymerisable Fluorinated Benzamide Monomer for Functional Materials

N,N-Diallyl-3,4-difluorobenzamide can function as a polymerisable monomer via free-radical cyclopolymerisation of its diallyl groups, generating polymers with the 3,4-difluorobenzamide moiety covalently integrated into the backbone [4]. This enables applications in antimicrobial surface coatings, molecularly imprinted polymers for selective recognition, or fluorinated drug-delivery matrices. Non-diallyl difluorobenzamides, by contrast, cannot be directly polymerised and are limited to non-covalent incorporation strategies.

Quote Request

Request a Quote for N,N-diallyl-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.